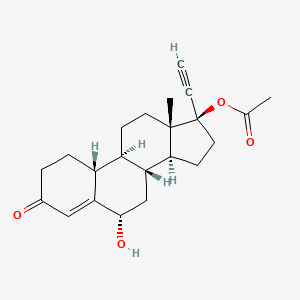

6alpha-Hydroxy Norethindrone Acetate

Beschreibung

Steroidal Chemistry Background and Significance of 19-Norsteroids

Steroids are a class of organic compounds characterized by a specific four-ring carbon structure. Their diverse functions in biological systems have led to the development of synthetic steroids with tailored properties. Among these, 19-norsteroids are a prominent family of synthetic progestins, which are structurally related to testosterone (B1683101) but lack a methyl group at the C-19 position. This structural modification generally enhances progestational activity and alters the metabolic profile compared to their parent compounds. Norethindrone (B1679910), a foundational 19-norsteroid, is a synthetic progestational hormone that has been a cornerstone in the development of oral contraceptives and other hormonal therapies. webmd.comsphinxsai.com

Derivatization and Metabolites of Norethindrone Acetate (B1210297) in Research

One of the key metabolic routes is hydroxylation, the introduction of a hydroxyl (-OH) group into the steroid's structure. This process is often mediated by cytochrome P450 enzymes in the liver. mdpi.comnih.gov The position of hydroxylation can significantly impact the biological activity of the resulting steroid. For instance, hydroxylation at the 6-position of the steroid nucleus is a known metabolic pathway for various progestins. nih.govnih.gov

The study of these metabolic transformations is not limited to in vivo systems. Biotransformation, the use of biological systems like microorganisms to perform chemical reactions, is a valuable tool in steroid research. Fungi, in particular, are known to be effective in carrying out specific and selective hydroxylations of steroid compounds, offering a method to produce and study various steroid derivatives. nih.gov

Identification of 6alpha-Hydroxy Norethindrone Acetate as a Compound of Academic Interest

Among the various metabolites of norethindrone acetate, 6-alpha-Hydroxy Norethindrone Acetate has been identified as a notable compound. Its existence as a metabolite has prompted academic interest, primarily driven by the need to fully characterize the metabolic fate of norethindrone acetate. Understanding all metabolic products is crucial for a comprehensive assessment of a drug's behavior in the body.

The academic interest in 6-alpha-Hydroxy Norethindrone Acetate is further underscored by its chemical synthesis for use as a reference standard. A 2002 study detailed the preparative chemical methods for synthesizing various oxidative transformation products of norethindrone acetate, including the 6-alpha-hydroxy derivative. This synthesis was achieved through the oxidation of a heteroannular 3,5-dienyl acetate derivative of norethindrone acetate. The availability of a pure, characterized standard of 6-alpha-Hydroxy Norethindrone Acetate is essential for its accurate identification and quantification in metabolic studies. synzeal.comaxios-research.comsynzeal.com

Scope and Objectives of Focused Research on 6-alpha-Hydroxy Norethindrone Acetate

The primary scope of research focused on 6-alpha-Hydroxy Norethindrone Acetate has been centered on its role as a metabolite of norethindrone acetate. The main objectives of this research include:

Synthesis and Characterization: To develop reliable methods for the chemical synthesis of 6-alpha-Hydroxy Norethindrone Acetate to serve as an analytical reference standard. This includes its full characterization using modern spectroscopic techniques.

Metabolic Profiling: To identify and quantify 6-alpha-Hydroxy Norethindrone Acetate in biological samples to build a complete metabolic map of norethindrone acetate.

Analytical Method Development: To use the synthesized standard to develop and validate analytical methods for detecting and measuring norethindrone acetate and its impurities, including 6-alpha-Hydroxy Norethindrone Acetate, in pharmaceutical formulations. synzeal.com

While direct research into the specific biological activities of 6-alpha-Hydroxy Norethindrone Acetate is not extensively documented in publicly available literature, its identification and synthesis represent a crucial component of the broader research objective to fully understand the pharmacology of norethindrone acetate. The study of such metabolites is fundamental in drug development and regulatory processes to ensure a complete understanding of a drug's disposition and potential effects.

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds discussed in this article.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C22H28O4 | axios-research.comlgcstandards.com |

| Molecular Weight | 356.46 g/mol | lgcstandards.com |

| CAS Number | 6856-28-6 | axios-research.comlgcstandards.com |

| Appearance | White to Off-White Solid | |

Table 2: Key Compounds in Norandrostane Derivative Research

| Compound Name | Role/Significance |

|---|---|

| Norethindrone | Foundational 19-norsteroid progestin. webmd.com |

| Norethindrone Acetate | Prodrug of norethindrone. nih.gov |

| 6-alpha-Hydroxy Norethindrone Acetate | Metabolite of norethindrone acetate, synthesized as a reference standard. |

| Testosterone | Parent steroid for the synthesis of 19-norsteroids. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(6S,8R,9S,10R,13S,14S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O4/c1-4-22(26-13(2)23)10-8-19-17-12-20(25)18-11-14(24)5-6-15(18)16(17)7-9-21(19,22)3/h1,11,15-17,19-20,25H,5-10,12H2,2-3H3/t15-,16-,17-,19+,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEXGWVOAPQSMX-OARMXLMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34)O)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@H]34)O)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857707 | |

| Record name | (6alpha,17alpha)-6-Hydroxy-3-oxo-19-norpregn-4-en-20-yn-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6856-28-6 | |

| Record name | 19-Norpregn-4-en-20-yn-3-one, 17-(acetyloxy)-6-hydroxy-, (6α,17α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6856-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6alpha,17alpha)-6-Hydroxy-3-oxo-19-norpregn-4-en-20-yn-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6856-28-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6alpha Hydroxy Norethindrone Acetate

Development of Novel Synthetic Pathways for 6alpha-Hydroxy Norethindrone (B1679910) Acetate (B1210297)

The primary routes to 6alpha-hydroxy norethindrone acetate are centered on the controlled oxidation of norethindrone acetate derivatives. These pathways are designed to ensure the hydroxyl group is introduced at the correct position (regioselectivity) and with the desired spatial orientation (stereoselectivity).

A key challenge in the synthesis of 6-hydroxylated steroids is controlling the stereochemistry at the C6 position to selectively produce the alpha or beta isomer. Research has shown that the oxidation of a heteroannular 3,5-dienyl acetate derivative of norethindrone acetate yields a mixture of products, including both 6α-hydroxy and 6β-hydroxy norethindrone acetate. nih.gov The ratio of these isomers can be influenced by the specific reagents and reaction conditions employed. The separation of the desired 6α-isomer from the 6β-isomer is a critical downstream step, often accomplished using chromatographic techniques like high-pressure liquid chromatography. nih.gov

Achieving regioselectivity, the hydroxylation at the C6 position specifically, is accomplished by activating this position. The synthesis starts with norethindrone acetate, which is first converted into its 3,5-dienol acetate. This enolization creates a C=C double bond between positions 5 and 6, making the C6 position susceptible to electrophilic attack. The subsequent oxidation step is therefore directed to this specific location on the steroid's B-ring, preventing unwanted reactions at other sites. This strategy ensures the hydroxyl group is introduced regioselectively at C6. nih.gov

The core of the synthesis is the oxidative transformation of an activated norethindrone acetate precursor. nih.gov The process involves the oxidation of the A and/or B rings of the parent steroid. nih.gov Specifically, the oxidation of the 3,5-dienyl acetate derivative of norethindrone acetate leads to the formation of the 6-hydroxylated products. nih.gov This reaction typically uses an oxidizing agent that can deliver an oxygen atom to the C6 position of the dienol acetate intermediate. This transformation yields not only the 6α- and 6β-hydroxy isomers but also 6-keto norethindrone acetate as a related oxidation product. nih.gov

| Precursor | Transformation | Products | Reference |

| Norethindrone Acetate 3,5-Dienyl Acetate | Oxidation | 6α-Hydroxy Norethindrone Acetate, 6β-Hydroxy Norethindrone Acetate, 6-Keto Norethindrone Acetate | nih.gov |

Precursor Chemistry and Intermediate Derivatization

The successful synthesis of this compound relies heavily on the chemistry of its precursors and the strategic use of functional group manipulations.

The most direct precursor for the synthesis is norethindrone acetate itself. nih.govgoogle.com However, direct hydroxylation is not efficient. Instead, norethindrone acetate is first converted into a more reactive intermediate. The formation of the heteroannular 3,5-dienyl acetate derivative is a critical step. nih.gov This intermediate has altered electronic properties that facilitate the subsequent targeted hydroxylation at the C6 position.

The synthesis of this compound exemplifies the use of functional group interconversions and protective groups, which are fundamental concepts in organic synthesis. ub.edufiveable.me

Protection/Activation: The ketone at the C3 position of norethindrone acetate is converted into an enol acetate. This serves a dual purpose: it protects the C3 ketone from oxidation and activates the C6 position for hydroxylation by forming the C5-C6 double bond. nih.gov

Functional Group Interconversion: The primary functional group interconversion is the transformation of a C-H bond at the C6 position into a C-OH bond. This is achieved through an oxidation reaction on the dienol acetate intermediate. nih.govimperial.ac.uk Following the hydroxylation, the enol acetate at C3 can be hydrolyzed back to the original ketone, although in many documented syntheses of reference materials, the final product is isolated with the acetate group at C17 intact. nih.govnih.gov

These strategic manipulations ensure that the chemical transformations are selective and lead to the desired product with a good yield.

Characterization of Synthetic Intermediates and Final Products

The definitive identification and purity assessment of this compound and its synthetic precursors rely on a combination of advanced analytical techniques. These methods are essential for confirming the molecular structure, determining purity levels, and assigning the correct stereochemistry.

Spectroscopic techniques are indispensable for the structural elucidation of complex organic molecules like this compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While a specific ¹³C-NMR spectrum for this compound is not widely published in public literature, the expected chemical shifts can be inferred from the known data for norethindrone acetate and by considering the effect of the additional hydroxyl group. The carbon bearing the hydroxyl group (C-6) would exhibit a significant downfield shift compared to the parent compound. The carbonyl carbon (C-3) and the carbons of the double bond (C-4 and C-5) would also be affected by the presence of the neighboring hydroxyl group.

¹H NMR Data for Norethindrone Acetate (Reference)

| Assignment | Chemical Shift (ppm) in CDCl₃ |

|---|---|

| H-4 | 5.83 |

| C≡CH | 2.61 |

| OCOCH₃ | 2.11 |

| C-18 (CH₃) | 0.93 |

Note: This table provides reference data for the parent compound, norethindrone acetate. The presence of the 6α-hydroxyl group in the target compound will induce shifts in these and other signals.

Mass Spectrometry (MS):

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining information about the fragmentation pattern of a molecule, which aids in its structural identification. For this compound (C₂₂H₂₈O₄), the expected molecular weight is approximately 356.46 g/mol . Electron ionization (EI) mass spectrometry of the parent compound, norethindrone acetate, shows characteristic fragmentation patterns. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of steroidal compounds under mass spectrometry is complex and can involve the loss of functional groups and cleavage of the steroid rings. The fragmentation of hydroxylated steroids is influenced by the position of the hydroxyl group. nih.gov For this compound, characteristic fragmentation would likely involve the loss of the acetate group, the ethynyl (B1212043) group, and water from the hydroxyl group. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion and its fragments, further confirming the elemental composition.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the gold standard for assessing the purity of pharmaceutical compounds and for monitoring the progress of chemical reactions during synthetic development.

The purity of this compound is typically determined using reversed-phase HPLC (RP-HPLC) with UV detection. nih.gov A number of HPLC methods have been developed for the analysis of norethindrone and its impurities. nih.govfu-berlin.de These methods generally employ a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with gradient elution to achieve optimal separation of the parent drug from its impurities. The detection wavelength is usually set around 240-254 nm, which corresponds to the UV absorbance maximum of the α,β-unsaturated ketone chromophore present in the steroid A-ring.

The development of a stability-indicating HPLC method is crucial for ensuring that all potential degradation products and process-related impurities are effectively separated and quantified. nih.gov In the context of this compound, this would involve separating it from the starting material (norethindrone acetate), other isomers (such as 6beta-hydroxy norethindrone acetate), and any byproducts formed during the synthesis. The purity is often reported as a percentage of the main peak area relative to the total peak area in the chromatogram. Commercially available reference standards for this compound typically have a purity of >95% as determined by HPLC. researchgate.net

Typical HPLC Parameters for Norethindrone Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at ~240 nm |

| Column Temperature | Ambient or controlled |

This table represents typical starting conditions for the analysis of norethindrone and its impurities; method optimization is often required.

The stereochemistry of the hydroxyl group at the 6-position (alpha or beta) significantly impacts the molecule's shape and its potential interactions with biological targets. The distinction between the 6-alpha and 6-beta isomers can be achieved primarily through NMR spectroscopy. The coupling constants between the proton at C-6 and the neighboring protons, as well as Nuclear Overhauser Effect (NOE) experiments, can provide definitive evidence for the axial or equatorial orientation of the hydroxyl group, thus establishing the stereochemistry.

The synthesis of related analogues, such as 6-keto norethindrone acetate and 6beta-hydroxy norethindrone acetate, provides valuable comparative data for stereochemical and conformational studies. nih.gov For instance, comparing the NMR spectra of the 6-alpha and 6-beta isomers allows for a more confident assignment of the signals and a better understanding of the influence of the hydroxyl group's orientation on the chemical shifts of nearby protons and carbons.

Conformational analysis of the flexible A-ring of these steroids is also important. The introduction of a substituent at the 6-position can influence the conformational equilibrium of the A-ring. Advanced NMR techniques, including 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY), in conjunction with computational modeling, can be used to determine the preferred conformation of the steroid nucleus in solution.

Biochemical Pathways and Metabolic Profiling of 6alpha Hydroxy Norethindrone Acetate

Enzymatic Formation Mechanisms of 6alpha-Hydroxylation

The formation of 6alpha-hydroxy norethindrone (B1679910) acetate (B1210297) is an enzymatically driven process. Specific enzymes, primarily from the Cytochrome P450 superfamily, are responsible for catalyzing the addition of a hydroxyl group at the 6-alpha position of the norethindrone acetate molecule.

Cytochrome P450 (CYP) Mediated Oxidation Pathways

The Cytochrome P450 (CYP) enzymes are a large family of heme-containing proteins that play a central role in the metabolism of a wide array of xenobiotics, including many pharmaceuticals. mdpi.com These enzymes are primarily located in the endoplasmic reticulum of hepatocytes and are responsible for catalyzing Phase I oxidative reactions. researchgate.net The general mechanism involves the activation of molecular oxygen to facilitate the oxidation of a substrate. nih.gov

In the case of norethindrone, its metabolism into hydroxylated derivatives is significantly mediated by CYP enzymes. nih.gov In vitro studies have identified CYP3A4 as the primary enzyme responsible for the hydroxylation of norethindrone. nih.gov Research using chemical inhibitors and immunoinhibition has demonstrated the crucial role of this specific isoform. For instance, the CYP3A4 inhibitor ketoconazole (B1673606) strongly inhibits the biotransformation of norethindrone. nih.gov Furthermore, the use of a CYP3A4-specific antibody was found to reduce the hydroxylation of norethindrone by as much as 96%. nih.gov While other CYP enzymes, such as CYP2C19, also show some correlation with norethindrone hydroxylation, CYP3A4 is established as the principal catalyst. nih.gov The identification of CYP3A4 as a key hydroxylase in this process aligns with its known role in metabolizing a broad range of steroid hormones. mdpi.com

Table 1: Key Human Cytochrome P450 Isoforms in Norethindrone Metabolism

| Enzyme | Role in Norethindrone Metabolism | Supporting Evidence |

|---|---|---|

| CYP3A4 | Primary catalyst for hydroxylation. nih.gov | Strongly inhibited by ketoconazole; hydroxylation reduced 96% by CYP3A4-Ab. nih.gov |

| CYP2C19 | Correlated with norethindrone hydroxylation. nih.gov | Statistical correlation observed in in vitro studies. nih.gov |

| CYP2C9 | Involved in the bioactivation of the prodrug lynestrenol (B534155) to norethindrone. nih.gov | Formation of norethindrone is potently inhibited by the CYP2C9 inhibitor sulphaphenazole. nih.gov |

Role of Hydroxylase Enzymes in Steroid Metabolism (non-human, in vitro)

Hydroxylase enzymes, particularly those within the CYP450 family, are fundamental to steroid metabolism across various species and in in vitro systems. mdpi.com These enzymes introduce hydroxyl groups onto the steroid skeleton, which generally increases the water solubility of the compound, facilitating its eventual excretion from the body. researchgate.net This process of hydroxylation is a critical step in both the synthesis and catabolism of endogenous steroids and the metabolism of synthetic steroids like norethindrone. mdpi.com

In preclinical research, animal models and in vitro assays are employed to study these metabolic pathways. nih.govnih.gov For example, in vivo assays in rabbits have been used to measure the progestational activity of norethindrone by observing endometrial stimulation. nih.gov In vitro studies using liver microsomes from various species or heterologously expressed enzymes provide a controlled environment to identify the specific enzymes and metabolites involved. researchgate.netnih.gov These systems allow researchers to investigate the formation of hydroxylated metabolites, such as 6alpha-hydroxy norethindrone acetate, by incubating the parent compound with the enzymatic preparation and analyzing the products. researchgate.net The general principle of P450-catalyzed steroid hydroxylation involves the enzyme binding the steroid substrate and, through its catalytic cycle, inserting an oxygen atom from O2 into a C-H bond, a reaction that is mechanistically complex but essential for steroid biotransformation. mdpi.com

Isomer-Specific Hydroxylation by Enzymatic Systems

Enzymatic reactions are often characterized by a high degree of specificity, including stereoselectivity, where an enzyme preferentially produces one stereoisomer over another. This principle applies to the hydroxylation of norethindrone acetate, where the formation of different positional and stereoisomers, such as 6alpha-hydroxy and 6beta-hydroxy derivatives, is possible.

The three-dimensional structure of the enzyme's active site dictates how the substrate molecule binds, thereby determining which position on the substrate is most accessible for the oxidative attack. The selective formation of the 6alpha-hydroxy isomer is a direct result of the specific orientation of norethindrone acetate within the active site of the hydroxylating enzyme, likely CYP3A4. nih.gov Studies on other compounds have clearly demonstrated that different isomers can have vastly different interactions with CYP enzymes. For instance, the E- and Z-isomers of norendoxifen (B10796928) show significant differences in their ability to inhibit various CYP isoforms, with the E-isomer being 9.3-fold more potent than the Z-isomer in inhibiting CYP19. nih.govnih.gov This highlights the high degree of isomer selectivity inherent in enzymatic systems. The synthesis of specific isomers like this compound as analytical standards confirms that these distinct metabolites are formed and require individual characterization. cleanchemlab.com

Identification of Biotransformation Products from Norethindrone Acetate (in vitro/preclinical)

Identifying the metabolites formed from a parent drug is a critical component of preclinical drug development. fda.gov For norethindrone acetate, this involves investigating its metabolic fate in controlled in vitro systems and developing robust analytical strategies to characterize the resulting products, such as this compound.

In Vitro Metabolic Fate Investigations in Microsomal Systems

Human liver microsomes (HLMs) are subcellular fractions derived from the endoplasmic reticulum of liver cells and are a widely used in vitro tool for studying drug metabolism. researchgate.net They contain a high concentration of Phase I enzymes, especially Cytochrome P450 isoforms, making them ideal for investigating the oxidative metabolism of drugs like norethindrone acetate. researchgate.netnih.gov

In a typical in vitro microsomal study, the parent compound (norethindrone acetate) is incubated with HLMs in the presence of necessary cofactors, such as NADPH, which provides the reducing equivalents for the CYP450 catalytic cycle. nih.gov Over time, metabolites are formed and can be extracted from the incubation mixture. By analyzing the mixture, researchers can determine the rate of disappearance of the parent drug (metabolic stability) and identify the metabolites formed. researchgate.net To pinpoint the specific enzymes responsible, selective chemical inhibitors or specific antibodies for different CYP isoforms can be added to the incubation. nih.govnih.gov For norethindrone, such studies have confirmed that its biotransformation is significantly reduced in the presence of CYP3A4 inhibitors, thereby identifying CYP3A4's central role. nih.gov These microsomal systems serve as a reliable and high-throughput method for profiling the metabolic fate of a compound before moving into more complex studies. researchgate.net

Metabolite Identification Strategies for 6alpha-Hydroxylated Derivatives

The definitive identification of metabolites requires sophisticated analytical techniques. A cornerstone of modern metabolite identification is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This technique separates the components of a complex mixture (like a microsomal incubate) via liquid chromatography, and then the mass spectrometer provides information on the mass-to-charge ratio of the parent ion and its fragmentation pattern. This data allows for the structural elucidation of unknown metabolites.

Table 2: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Chemical Name | (6α,17α)-17-(Acetyloxy)-6-hydroxy-19-norpregn-4-en-20-yn-3-one | |

| CAS Number | 6856-28-6 | axios-research.com |

| Molecular Formula | C₂₂H₂₈O₄ | axios-research.com |

| Molecular Weight | 356.46 g/mol | axios-research.com |

| Appearance | White to Off-White Solid | |

Comparative Metabolic Studies Across Preclinical Models and Enzyme Systems

The metabolic fate of this compound is intrinsically linked to the metabolism of its parent compound, norethindrone acetate. Norethindrone acetate is a prodrug that undergoes rapid deacetylation to its pharmacologically active form, norethindrone. The subsequent metabolism of norethindrone is a critical determinant of the formation of its various metabolites, including the 6alpha-hydroxylated variant. This process is heavily influenced by the activity of cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily.

Species-Specific Metabolic Differences (non-human)

The selection of appropriate animal models for preclinical studies is a crucial step in drug development, aiming to identify species whose metabolic profiles are most similar to humans. Significant interspecies differences in drug metabolism can impact the toxicological and pharmacological assessment of a new chemical entity. These differences often arise from variations in the expression levels and catalytic activities of drug-metabolizing enzymes, such as the cytochrome P450 superfamily.

While direct comparative studies on the 6alpha-hydroxylation of norethindrone acetate across multiple preclinical species are not extensively detailed in publicly available literature, general principles of steroid metabolism and data from related compounds allow for an informed discussion. The metabolism of norethindrone, the active form of norethindrone acetate, is known to be mediated by CYP3A enzymes. nih.gov Studies comparing the metabolism of various pharmaceutical compounds in liver microsomes from rats, dogs, and monkeys have demonstrated both qualitative and quantitative differences in metabolite formation. nih.gov

For instance, the intrinsic clearance of various compounds can differ significantly between species. One study found that for certain compounds, the metabolic activity in rhesus monkey microsomes was substantially higher than in human, rat, or dog microsomes. nih.gov Another study investigating the metabolism of cinobufagin, a different steroid derivative, found that hydroxylation was the major metabolic pathway in human, mouse, dog, minipig, and monkey liver microsomes, with CYP3A4 being the primary enzyme responsible. nih.gov This study also highlighted that the total microsomal intrinsic clearance for the compound followed the order: mouse > dog > monkey > human > minipig. nih.gov

The hydroxylation of steroids, particularly at the 6β-position (a closely related pathway to 6alpha-hydroxylation), is a well-established marker for CYP3A activity. Comparative studies on the 6β-hydroxylation of testosterone (B1683101) and progesterone (B1679170) by human CYP3A4, CYP3A5, and CYP3A7 have revealed differences in their catalytic efficiencies (kcat) and Michaelis-Menten constants (Km). nih.govbohrium.com Although these data are for human enzymes, the existence of different CYP3A orthologs with varying activities in preclinical species like rats (e.g., CYP3A1, CYP3A2), dogs (CYP3A12), and monkeys (CYP3A4-like) suggests that the rate and extent of 6alpha-hydroxylation of norethindrone would also exhibit species-specific variations.

A study comparing the in vivo and in vitro metabolism of three different pharmaceutical compounds found a good correlation between the major metabolites formed in vivo and those produced in vitro using cryopreserved hepatocytes from rats, dogs, monkeys, and humans. nih.gov This underscores the utility of in vitro systems in predicting species-specific metabolic pathways.

Interactive Data Table: Illustrative Species Differences in Steroid Metabolism

While specific data for this compound is limited, the following table illustrates the type of species-specific differences observed in the metabolism of other steroids, which can be extrapolated to understand potential variations for norethindrone acetate.

| Species | Primary CYP450 Enzymes Involved in Steroid Metabolism | Common Metabolic Pathways for Steroids | Notes on Metabolic Rate |

| Rat | CYP2C11, CYP3A1, CYP3A2 | Hydroxylation, Reduction | Often exhibit a higher metabolic rate for certain substrates compared to humans. |

| Dog | CYP3A12, CYP2B11 | Hydroxylation, Conjugation | Can have unique metabolic pathways not prominent in other species. |

| Monkey (Cynomolgus/Rhesus) | CYP3A4-like, CYP2C | Hydroxylation, Glucuronidation | Generally considered a closer metabolic model to humans for many drugs. |

This table is a generalized representation based on known species differences in drug metabolism and is intended for illustrative purposes.

Enzyme Induction and Inhibition Effects on 6alpha-Hydroxylation

The 6alpha-hydroxylation of norethindrone is primarily catalyzed by CYP3A4. nih.gov Consequently, this metabolic pathway is susceptible to modulation by enzyme inducers and inhibitors that target this specific cytochrome P450 isoform.

Enzyme Induction:

Enzyme induction is a process where a drug or chemical compound increases the expression of a particular enzyme, leading to an accelerated metabolism of substrates of that enzyme. Potent inducers of CYP3A4, such as rifampicin (B610482) and phenobarbital, are expected to increase the rate of 6alpha-hydroxylation of norethindrone.

Enzyme Inhibition:

Enzyme inhibition involves the binding of a substance to an enzyme, which decreases its activity. This leads to a reduced rate of metabolism for the enzyme's substrates and can result in higher plasma concentrations of the parent drug.

Potent inhibitors of CYP3A4, such as ketoconazole and ritonavir, have been shown to significantly impact the metabolism of norethindrone. In vitro studies using human liver microsomes have demonstrated that ketoconazole strongly inhibits the hydroxylation of norethindrone. nih.gov The IC50 value for the inhibition of norethindrone's further biotransformation by ketoconazole was found to be 0.09 microM. nih.gov This indicates that in the presence of ketoconazole, the formation of hydroxylated metabolites, including this compound, would be substantially reduced.

Similarly, ritonavir, another potent CYP3A4 inhibitor, is expected to decrease the 6alpha-hydroxylation of norethindrone. The inhibitory effect of these compounds on CYP3A4 would lead to a decreased formation of this compound.

Interactive Data Table: Effect of Inducers and Inhibitors on 6alpha-Hydroxylation of Norethindrone

| Compound | Class | Effect on CYP3A4 Activity | Expected Impact on 6alpha-Hydroxylation of Norethindrone |

| Rifampicin | Inducer | Strong Induction | Increased formation of this compound |

| Phenobarbital | Inducer | Induction | Increased formation of this compound |

| Efavirenz | Inducer | Moderate Induction | Increased formation of this compound |

| Ketoconazole | Inhibitor | Strong Inhibition | Decreased formation of this compound |

| Ritonavir | Inhibitor | Strong Inhibition | Decreased formation of this compound |

This table summarizes the expected effects based on the known interactions of these compounds with CYP3A4, the primary enzyme responsible for norethindrone hydroxylation.

Molecular Interactions and Biological Activity at the Cellular Level

Steroid Receptor Binding Affinities and Selectivity Studies

The introduction of a hydroxyl group at the 6-alpha position of the norethindrone (B1679910) acetate (B1210297) molecule can be expected to alter its binding characteristics to steroid hormone receptors compared to its parent compound. While direct and comprehensive binding affinity data for 6alpha-Hydroxy Norethindrone Acetate is not extensively available in the public domain, insights can be gleaned from studies on the parent compound and the known effects of hydroxylation on steroid receptor interactions.

Interaction with Progesterone (B1679170) Receptors (PR)

Norethindrone Acetate (NETA) itself is a potent progestin, acting as an agonist at the progesterone receptor (PR). Upon oral administration, NETA is rapidly and completely deacetylated to its active form, norethindrone (NET) researchgate.net. Studies have shown that both NET and NETA competitively bind to the progesterone receptor nih.gov. The binding affinity of NETA for the progestin receptor has been reported to be approximately one-tenth that of norethindrone and progesterone nih.gov. The bioconversion of 19-nor progestins, like norethindrone, into their tetrahydro derivatives through double bond hydrogenation leads to a significant decrease in their transcriptional potency through both PR isoforms, with a 100- to 1,000-fold difference observed nih.gov. While specific binding data for the 6-alpha-hydroxy metabolite is scarce, the addition of a polar hydroxyl group could potentially alter the binding affinity for the progesterone receptor compared to the parent compound.

Ligand Binding to Estrogen Receptors (ER)

The metabolic transformation of norethindrone can lead to compounds with altered estrogenic activity. For instance, the A-ring reduced metabolite of norethindrone, 3beta,5alpha-tetrahydro-norethisterone, has been shown to acquire estrogenic properties and bind to the estrogen receptor (ER) nih.gov. Specifically, this metabolite has demonstrated the ability to induce estrogen-mediated transcriptional regulation, particularly through ER alpha nih.gov. Studies have also shown that synthetic progestins, including norethisterone, can upregulate the activity of both ER alpha and ER beta in a dose-dependent manner drugbank.com. While NETA itself has been shown to not affect estrogen receptor status in certain cell lines nih.gov, the impact of 6-alpha-hydroxylation on ER binding remains to be fully elucidated. It is plausible that this metabolic alteration could modulate the interaction with ER subtypes.

Glucocorticoid Receptor (GR) and Androgen Receptor (AR) Interactions

Synthetic progestins can exhibit cross-reactivity with other steroid receptors, including the glucocorticoid receptor (GR) and the androgen receptor (AR). Some synthetic progestins with a pregnane-type structure, such as megestrol (B1676162) acetate and medroxyprogesterone (B1676146) acetate, display considerable binding affinity for the GR nih.gov. In contrast, progestins structurally related to 19-nortestosterone, like norethisterone, have been reported to have virtually no binding affinity for the glucocorticoid receptor nih.gov.

Regarding the androgen receptor, studies on norethisterone (NET) have shown that its 5-alpha-reduced metabolite (5alpha-NET) displays a higher binding affinity for the AR than the parent compound nih.gov. However, this increased binding affinity does not translate to increased androgenic potency; in fact, the androgenicity is significantly diminished nih.gov. This suggests a complex relationship between receptor binding and functional activity. The effect of 6-alpha-hydroxylation on the androgen receptor binding of norethindrone acetate has not been specifically detailed in available research.

Comparative Binding Profiles with Parent Compound and Other Steroids

To understand the potential receptor binding profile of this compound, it is useful to compare the known binding affinities of its parent compound, Norethindrone Acetate, and other relevant steroids.

| Compound | Receptor | Relative Binding Affinity (RBA %) | Reference |

| Progesterone | Progesterone Receptor (PR) | 100 | nih.gov |

| Norethindrone | Progesterone Receptor (PR) | ~100 | nih.gov |

| Norethindrone Acetate | Progesterone Receptor (PR) | ~10 | nih.gov |

| Dexamethasone | Glucocorticoid Receptor (GR) | 100 | nih.gov |

| Cortisol | Glucocorticoid Receptor (GR) | 25 | nih.gov |

| Megestrol Acetate | Glucocorticoid Receptor (GR) | 46 | nih.gov |

| Medroxyprogesterone Acetate | Glucocorticoid Receptor (GR) | 42 | nih.gov |

| Norethisterone | Glucocorticoid Receptor (GR) | Virtually devoid of affinity | nih.gov |

| d-Norgestrel | Glucocorticoid Receptor (GR) | Virtually devoid of affinity | nih.gov |

This table presents a comparative overview of the relative binding affinities of various steroids to their respective receptors. The data for this compound is not available.

Cellular Signaling Pathway Modulation (in vitro)

The interaction of a steroid with its receptor initiates a cascade of intracellular events, leading to the modulation of specific signaling pathways and the regulation of target gene transcription.

Transcriptional Regulation of Target Genes in Cellular Models

The binding of a progestin to the progesterone receptor leads to the transcription of specific genes, which in turn alters protein expression and elicits a hormonal response. Norethindrone acetate, through its active metabolite norethindrone, modulates the transcription of genes that maintain the endometrium nih.gov.

In vitro studies have demonstrated that norethisterone acetate (NETA) can influence the expression of genes involved in coagulation. In human hepatocyte cultures, the addition of NETA has been shown to downregulate the mRNA expression of fibrinogen and prothrombin nih.gov. Furthermore, in human umbilical vein endothelial cells (HUVECs), NETA upregulated the expression of tissue factor (TF), tissue factor pathway inhibitor (TFPI), and tissue plasminogen activator (tPA) nih.gov.

Effects on Receptor Dimerization and Translocation

Upon binding of an agonist to the progesterone receptor (PR), the receptor undergoes a conformational change, which is a critical step for its subsequent actions. This change facilitates the dissociation of heat shock proteins, leading to receptor dimerization. The ligand-bound receptor dimer is then translocated from the cytoplasm into the nucleus. Inside the nucleus, the dimer binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby initiating the process of gene transcription.

While specific studies detailing the effects of this compound on PR dimerization and translocation are not extensively documented, its action can be inferred from the behavior of its parent compound, norethindrone. As a progestin, norethindrone's binding to the PR is known to initiate these classical steps of nuclear receptor activation. nih.gov It is therefore anticipated that this compound, provided it binds to the PR with sufficient affinity, would also induce the necessary conformational changes for dimerization and nuclear translocation, leading to the modulation of gene expression.

Downstream Cellular Responses to Receptor Activation

The activation of the progesterone receptor by a progestogenic compound triggers a cascade of downstream cellular events, primarily through the regulation of gene expression. These responses are highly cell-type specific and context-dependent.

One of the documented downstream effects of progestin action in certain cell types is the modulation of the receptor's own expression. For instance, treatment of T47-D human breast cancer cells with norethindrone acetate at concentrations near its dissociation constant resulted in a significant (approximately 80%) decrease in the progesterone receptor content. nih.gov This downregulation is a common feedback mechanism. Furthermore, at higher concentrations, synthetic progestins, including norethindrone acetate, have been shown to inhibit the proliferation of these cells. nih.gov

Enzyme Inhibition and Activation Profiles

The metabolic fate and the potential for drug-drug interactions of this compound are determined by its interaction with various enzyme systems, including those responsible for steroid synthesis and drug metabolism.

Interaction with Steroidogenic Enzymes (e.g., Hydroxysteroid Dehydrogenases)

Hydroxysteroid dehydrogenases (HSDs) are a family of enzymes crucial for the biosynthesis and metabolism of steroid hormones. nih.gov Key enzymes in this family include 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD). 3β-HSD is essential for the production of all classes of hormonal steroids, including progesterone, by converting Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids. wikipedia.orgmedscape.com 17β-HSDs catalyze the interconversion between the less active 17-keto steroids and the more potent 17β-hydroxy steroids, such as the conversion of androstenedione (B190577) to testosterone (B1683101) and estrone (B1671321) to estradiol. wikipedia.org

Studies investigating the interaction of the parent compounds with these enzymes have shown that norethisterone does not inhibit 3β-HSD from rat Leydig cells. nih.gov Norethindrone acetate was also found to be non-inhibitory, with only a residual affinity for the enzyme. nih.gov This suggests that the parent progestin is unlikely to disrupt the synthesis of endogenous steroids by inhibiting this key enzyme. Information regarding the direct interaction of this compound with HSDs is limited, but the low inhibitory potential of its precursor suggests a similar profile.

Table 1: Interaction of Norethindrone and its Acetate with 3β-Hydroxysteroid Dehydrogenase (3β-HSD)

| Compound | Enzyme Source | Inhibitory Activity | Ki value |

| Norethisterone | Rat Leydig Cells | No inhibition | - |

| Norethisterone | Pseudomonas testosteroni | No inhibition | - |

| Norethindrone Acetate | Rat Leydig Cells | Not inhibitory (residual affinity) | 8.0 x 10⁻⁵ mol/L |

| Norethindrone Acetate | Pseudomonas testosteroni | Not inhibitory (residual affinity) | 9.4 x 10⁻⁵ mol/L |

| Data sourced from a study on the effect of norethisterone and its acetate on HSD activity. nih.gov |

Modulation of Other Metabolic Enzymes (e.g., CYP450s)

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including many pharmaceuticals. nih.govnih.gov The hydroxylation of norethindrone is a key step in its metabolism, and studies have identified the specific CYP isozymes responsible.

In terms of its own potential to cause drug interactions, norethindrone has been shown to be a weak inhibitor of CYP2C9, with an IC₅₀ value of 46 µM for the hydroxylation of tolbutamide. nih.gov This indicates a low likelihood of norethindrone significantly impacting the metabolism of other drugs that are substrates of CYP2C9. The inhibitory profile of the 6-hydroxylated metabolite has not been extensively characterized.

Table 2: Cytochrome P450 Interactions of Norethindrone

| Interaction | CYP Enzyme | Finding | IC₅₀ Value |

| Metabolism of Norethindrone | CYP3A4 | Primary enzyme responsible for norethindrone hydroxylation. nih.gov | - |

| Inhibition by Norethindrone | CYP2C9 | Weak inhibitor. nih.gov | 46 µM |

| Data from in vitro studies on the biotransformation of norethindrone. nih.gov |

Structure-Activity Relationship (SAR) Studies of 6-Hydroxylation and Acetate Moiety

The biological activity of a steroid is highly dependent on its three-dimensional structure and the presence of specific functional groups. Structure-activity relationship (SAR) studies help to elucidate the importance of these features.

For progestins, modifications to the steroid nucleus can significantly alter their potency and selectivity. Studies on progesterone derivatives have shown that substitutions at the C-6 position can have a profound impact on progestational activity. nih.govcapes.gov.br For example, the introduction of a 6α-methyl or a 6α-fluoro group into certain pregnane (B1235032) derivatives was found to enhance their progestational potency. capes.gov.br This suggests that the steric and electronic properties of substituents at this position are critical for optimal interaction with the progesterone receptor.

The acetate moiety at the 17-position also plays a significant role. Norethindrone acetate itself acts as a prodrug, being rapidly hydrolyzed to the active compound norethindrone in the body. wikipedia.org However, the acetate group does influence binding affinity prior to its removal. Studies have shown that norethindrone acetate has a lower binding affinity for the progesterone receptor than norethindrone itself. nih.gov

Impact of 6alpha-Hydroxylation on Receptor Binding

The introduction of a hydroxyl group can dramatically alter the binding affinity of a steroid for its receptor by changing its polarity and its ability to form hydrogen bonds within the receptor's ligand-binding pocket.

While direct binding data for this compound to the progesterone receptor is scarce, SAR studies of related compounds provide valuable insights. For a series of progesterone derivatives binding to the digitalis receptor, C-6α substitution with a hydroxyl group was found to eliminate binding activity, whereas substitution with methyl, chloro, or bromo groups enhanced it. nih.gov Although this pertains to a different receptor, it highlights the significant and often negative impact of a polar hydroxyl group at this position on receptor interaction.

Furthermore, a study on the membrane progesterone receptor (mPRα) found that norethisterone showed no detectable binding at concentrations up to 10⁻⁵ M. nih.gov This suggests that certain progesterone receptors are highly selective and may not recognize all synthetic progestins or their metabolites.

In the context of the nuclear progesterone receptor, the reduced binding affinity of norethindrone acetate compared to norethindrone (inhibition constants of 72 nM and 6.8 nM, respectively) demonstrates the impact of the 17-acetate group. nih.gov The subsequent addition of a polar 6α-hydroxy group to this structure would be expected to further decrease the binding affinity for the progesterone receptor due to altered steric and electronic interactions within the hydrophobic ligand-binding pocket.

Table 3: Binding Affinities of Norethindrone and Norethindrone Acetate for the Progesterone Receptor

| Compound | Inhibition Constant (Ki) |

| Norethindrone | 6.8 nM |

| Norethindrone Acetate | 72 nM |

| Data from competitive binding assays with human uterine progesterone receptor. nih.gov |

Influence of the Acetate Ester on Molecular Interactions

The addition of an acetate ester at the C17β position of the norethindrone steroid structure to form norethindrone acetate significantly modifies its interaction with steroid hormone receptors. Norethindrone acetate generally functions as a prodrug, being rapidly converted into its active form, norethindrone, by esterase enzymes during intestinal absorption and first-pass metabolism in the liver. nih.gov This conversion is a critical step for its biological activity, as norethindrone is the primary molecule that interacts with the progesterone receptor (PR) to elicit a progestogenic response. nih.govresearchgate.net

The presence of the acetate group directly impacts the molecule's binding affinity for the progesterone receptor. Research comparing the binding of norethindrone and norethindrone acetate to the human uterine progesterone receptor has shown that the acetylated form has a considerably lower affinity. One study determined that the inhibition constant (Kᵢ) for norethindrone acetate was 72 nM, whereas for norethindrone, it was 6.8 nM. nih.gov This indicates that norethindrone acetate's affinity for the progestin receptor is approximately one-tenth that of norethindrone. nih.gov

This difference in receptor affinity underscores the role of the acetate ester in altering the pharmacokinetics of the compound rather than enhancing its direct interaction with the target receptor. While some progestogen esters are highly active themselves, norethindrone acetate's primary role is to serve as a precursor to the more active norethindrone. nih.gov On a weight basis, however, norethindrone acetate is considered to be twice as potent as norethindrone when administered orally, a reflection of its altered absorption and metabolic profile rather than superior receptor binding. drugbank.com

The interaction of the parent compound, norethindrone, with the progesterone receptor's ligand-binding domain (LBD) has been well-characterized. The LBD is flexible and can undergo conformational changes to accommodate different ligands. lgcstandards.comnih.gov The binding of norethindrone involves key interactions, including hydrogen bonds between the ketone at the A-ring and the amino acid residues Gln-725 and Arg-766, and a water-mediated hydrogen bond between the 17β-hydroxyl group and Asn-719. nih.gov The conversion from norethindrone acetate to norethindrone is therefore essential to unmask the 17β-hydroxyl group, allowing for this critical interaction within the receptor pocket to occur, which is necessary for the stabilization of an active receptor conformation.

| Compound | Inhibition Constant (Kᵢ) for Progesterone Receptor (nM) | Relative Binding Affinity |

|---|---|---|

| Norethindrone | 6.8 | 100% |

| Norethindrone Acetate | 72 | ~10% |

Stereochemical Influences on Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a steroid's biological activity, profoundly influencing its ability to bind to specific receptors and initiate a cellular response. In the case of 6α-Hydroxy Norethindrone Acetate, the spatial orientation of the hydroxyl (-OH) group at the sixth carbon position is of significant importance. This compound is a known oxidative transformation product of norethindrone acetate, as is its stereoisomer, 6β-Hydroxy Norethindrone Acetate. nih.govaxios-research.com

The designation of "alpha" (α) signifies that the hydroxyl group is positioned below the plane of the steroid's B-ring, while the "beta" (β) isomer has its hydroxyl group oriented above the plane. This seemingly minor difference in spatial arrangement can lead to substantial variations in how the molecule fits into the ligand-binding pocket of a target receptor, such as the progesterone receptor (PR). The PR ligand-binding pocket is a specific, enclosed space, and the proper orientation of a ligand's functional groups is necessary for optimal binding and receptor activation. lgcstandards.com A hydroxyl group in the alpha versus the beta position can result in different steric interactions or hydrogen bonding patterns with the amino acid residues lining the pocket, thereby altering binding affinity and biological potency.

While direct comparative studies on the biological activity of 6α-Hydroxy Norethindrone Acetate and its 6β-isomer are not extensively detailed in the public literature, the principle of stereochemical influence is well-established for other metabolites of norethindrone. For instance, studies on the A-ring reduced metabolites of norethisterone (NET) demonstrate a clear stereospecificity in their binding to various steroid receptors. Research has shown that while norethisterone itself is the most potent competitor for progesterone receptor binding sites, its various reduced metabolites exhibit vastly different affinities for progesterone, androgen, and estrogen receptors based on their stereochemistry.

For example, the 3β,5α-tetrahydro derivative of norethisterone was found to be a remarkable competitor for estrogen receptor (ER) binding sites, while its 3α,5α-epimer had lesser activity, and the parent norethisterone was completely ineffective at the ER. This illustrates that the specific spatial orientation of hydroxyl groups (3β vs 3α) dramatically alters receptor specificity and activity. It is therefore highly probable that the 6α-hydroxy and 6β-hydroxy stereoisomers of norethindrone acetate would also exhibit distinct profiles of biological activity and receptor affinity due to the different spatial presentation of the C6-hydroxyl group. The 6α-hydroxy group may facilitate a specific interaction within the receptor that the 6β-hydroxy group cannot, or vice versa, potentially leading to differences in progestogenic, androgenic, or even estrogenic activity.

| Compound | Receptor Target | Binding Competition |

|---|---|---|

| Norethisterone (NET) | Progesterone Receptor (PR) | High |

| 5α-Dihydro NET | Progesterone Receptor (PR) | Moderate |

| 3β,5α-Tetrahydro NET | Progesterone Receptor (PR) | Ineffective |

| 3β,5α-Tetrahydro NET | Estrogen Receptor (ER) | High |

| 3α,5α-Tetrahydro NET | Estrogen Receptor (ER) | Moderate |

| Norethisterone (NET) | Estrogen Receptor (ER) | Ineffective |

Advanced Analytical Research Methodologies for 6alpha Hydroxy Norethindrone Acetate

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography is indispensable for separating 6alpha-Hydroxy Norethindrone (B1679910) Acetate (B1210297) from its parent compound and other related substances in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a benchmark for the sensitive and selective quantification of steroids and their metabolites in biological fluids. While specific validated methods for 6alpha-Hydroxy Norethindrone Acetate are proprietary, a typical method development would be based on established principles for its parent compound, norethindrone. qps.comijbpas.com

The primary challenge in analyzing compounds like norethindrone and its metabolites is often achieving sufficient sensitivity due to a lack of easily ionizable functional groups. qps.com To overcome this, method development frequently involves chemical derivatization to enhance the mass spectrometric response. qps.com For instance, derivatization with agents like hydroxylamine (B1172632) or dansyl chloride has been successfully used for norethindrone to achieve lower limits of quantification (LLOQ) in the picogram per milliliter (pg/mL) range. qps.com

Sample preparation is a critical step, with various extraction techniques evaluated to remove interfering substances from the plasma matrix. Common approaches include solid-phase extraction (SPE), supported liquid extraction (SLE), and liquid-liquid extraction (LLE). ijbpas.com The choice of method aims to maximize recovery while minimizing matrix effects.

A representative LC-MS/MS method would utilize an ultra-high performance liquid chromatography (UPLC) system for rapid and efficient separation, coupled to a sensitive mass spectrometer.

Table 1: Representative LC-MS/MS Method Parameters for Steroid Metabolite Analysis

| Parameter | Example Specification | Purpose |

|---|---|---|

| Chromatography System | UPLC/HPLC System | High-resolution separation of analyte from matrix components. |

| Mass Spectrometer | Triple Quadrupole or Q-TOF | Provides high sensitivity and specificity for quantification and identification. |

| Analytical Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) qps.com | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with an additive (e.g., acetic acid) qps.com | Elutes the analyte and other compounds from the column. |

| Extraction Method | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) ijbpas.com | Isolates the analyte from biological matrix (e.g., plasma). |

| Derivatization Agent | Hydroxylamine qps.com | Enhances ionization efficiency and MS/MS sensitivity. |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | Creates charged ions from the analyte for mass analysis. |

| Detection | Multiple Reaction Monitoring (MRM) | Provides specificity and sensitivity by monitoring a specific precursor-to-product ion transition. |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique that has been historically applied to the identification and measurement of norethindrone and its various metabolites in biological samples like blood and urine. nih.gov For GC-MS analysis, the volatility of steroid compounds is often insufficient, necessitating a derivatization step. The hydroxyl groups of the steroid metabolites are typically converted into more volatile and thermally stable derivatives, such as pentafluoropropionyl derivatives, before being introduced into the GC system. nih.gov

The application involves extracting the metabolites from the biological matrix, derivatizing the extract, and then injecting the sample into the GC-MS. The gas chromatograph separates the different metabolites based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum that allows for structural elucidation and quantification. This technique is particularly useful for creating a comprehensive metabolic profile. nih.gov

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling in Research Samples

High-performance liquid chromatography (HPLC), particularly with photodiode array (PDA) detection, is a fundamental technique for assessing the purity of active pharmaceutical ingredients (APIs) and their reference standards. For this compound, which is itself an impurity of Norethindrone Acetate, HPLC is used to confirm its own purity when synthesized as a reference material. Purity levels of greater than 95% are often confirmed using HPLC. ijpras.com

In a broader research context, stability-indicating HPLC methods are developed to separate the main compound from all potential impurities, including degradants and synthesis-related byproducts. Such a method for Norethindrone Acetate would be designed to resolve peaks for known impurities like this compound. The development involves stress testing the parent drug under various conditions (acid, base, oxidation, heat, light) to generate degradation products. The chromatographic conditions, such as the column type (e.g., C18), mobile phase composition (typically a water/acetonitrile gradient), flow rate, and detection wavelength (e.g., 210 nm and 254 nm), are then optimized to achieve a resolution of greater than 2 between all peaks.

Spectroscopic Techniques for Research Characterization

Spectroscopic methods are essential for the unambiguous structural confirmation of this compound, especially for defining its precise three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation and stereochemical assignment of complex organic molecules like this compound. The specific spatial arrangement of atoms, or stereochemistry, is critical to a molecule's properties. The chemical name (6S,8R,9S,10R,13S,14S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate implies a defined and confirmed stereochemistry. synzeal.com

Confirmation of this complex structure is achieved through a suite of advanced 1D and 2D NMR experiments:

¹H and ¹³C NMR: Provide fundamental information about the number and chemical environment of proton and carbon atoms.

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, establishing connectivity between adjacent protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assembling the complete carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space, even if they are not directly bonded. This is the key experiment for determining relative stereochemistry, such as the alpha-orientation of the hydroxyl group at the C-6 position, by observing its spatial relationship with other protons in the steroid nucleus.

The concerted application of these experiments allows for the complete and unambiguous assignment of all proton and carbon signals and confirms the relative stereochemistry of diastereoisomers. researchgate.net

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (e.g., LC-QTOF-MS), is a cornerstone of modern drug metabolism studies and is instrumental in identifying metabolites like this compound. chromatographyonline.compharmaron.com The primary advantage of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically with an error of less than 5 parts per million (ppm). chromatographyonline.com

This high mass accuracy allows for the confident determination of a metabolite's elemental composition or molecular formula. chromatographyonline.com The identification process involves comparing the molecular formula of a potential metabolite with that of the parent drug. In the case of this compound, its formation from Norethindrone Acetate represents a biotransformation of hydroxylation (+16 Da, the addition of one oxygen atom). HRMS can easily detect this mass shift. chromatographyonline.com

The general workflow for metabolite identification using HRMS includes:

Acquiring full-scan mass spectral data of the sample.

Processing the data using filters (e.g., mass defect filtering) to find potential drug-related ions.

Determining the elemental composition of these ions from their accurate mass.

Comparing the composition to the parent drug to identify the type of biotransformation (e.g., hydroxylation, glucuronidation).

Performing fragmentation analysis (MS/MS) to further confirm the structure and pinpoint the location of the metabolic modification. pharmaron.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Other Names/Synonyms |

|---|---|

| This compound | (6α,17α)-17-(Acetyloxy)-6-hydroxy-19-norpregn-4-en-20-yn-3-one |

| Norethindrone Acetate | Norethisterone Acetate; NA |

| Norethindrone | Norethisterone |

| Acetonitrile | - |

| Acetic Acid | - |

| Hydroxylamine | - |

Circular Dichroism Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the stereochemical features of chiral molecules. For a complex steroid like this compound, CD spectroscopy provides invaluable information about its three-dimensional structure in solution, which is crucial for understanding its interaction with biological systems. The technique measures the differential absorption of left and right circularly polarized light by a chiral molecule, with the resulting CD spectrum being highly sensitive to the molecule's spatial arrangement.

The key chromophore in this compound is the α,β-unsaturated ketone system in the A-ring. The introduction of a hydroxyl group at the C-6 position, which is an asymmetric center, significantly influences the conformation of the A-ring and, consequently, the chiroptical properties of the molecule. The position and sign of the Cotton effects in the CD spectrum are diagnostic of the local stereochemistry.

Research on similar steroidal compounds, such as 6-hydroxyestradiols, has established that the configuration of the hydroxyl group (alpha or beta) can be definitively assigned based on CD data. nih.gov For this compound, the axial orientation of the 6α-hydroxyl group is expected to produce a characteristic CD spectrum that is distinct from its 6β-epimer. This distinction arises from the differential perturbation of the electronic transitions of the enone chromophore by the spatially different hydroxyl groups. nih.gov By analyzing the CD spectrum, researchers can confirm the conformational integrity of the steroid and substantiate its configurational assignment. nih.gov

Table 1: Key Concepts in CD Spectroscopy for Steroid Analysis

| Parameter | Description | Relevance to 6α-Hydroxy Norethindrone Acetate |

|---|---|---|

| Chromophore | The part of the molecule that absorbs light. | The α,β-unsaturated ketone in the A-ring is the primary chromophore. |

| Chirality | The property of a molecule being non-superimposable on its mirror image. | The steroid backbone and the C-6 hydroxyl group create multiple chiral centers. |

| Cotton Effect | The characteristic change in optical rotatory dispersion and/or circular dichroism in the vicinity of an absorption band of a substance. | The sign and magnitude of the Cotton effect are used to determine the absolute configuration of the 6-hydroxyl group. nih.gov |

| Conformation | The spatial arrangement of atoms in a molecule. | CD spectroscopy helps elucidate the preferred solution-state conformation of the A-ring, which is influenced by the 6α-hydroxyl substituent. |

Development and Validation of Research-Grade Analytical Methods

The development and validation of robust analytical methods are fundamental for the study of this compound. synzeal.com As a significant impurity and potential metabolite of Norethindrone Acetate, its accurate detection and quantification are critical for quality control in pharmaceutical production and for preclinical research. synzeal.comsynzeal.com Research-grade methods are designed to be highly specific, sensitive, and precise, enabling reliable analysis in various contexts. researchgate.net These methods often employ advanced chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with photodiode array (PDA) or mass spectrometry (MS) detectors. researchgate.net

Method Specificity and Sensitivity for Research Applications

Method specificity is the ability to assess the analyte unequivocally in the presence of other components, such as its parent compound, other impurities, degradation products, or matrix components. researchgate.net For this compound, which is often an impurity in Norethindrone Acetate API, specificity is paramount. synzeal.comaxios-research.com

A common approach to ensure specificity is the development of a stability-indicating gradient reverse-phase UHPLC method. researchgate.net The specificity is verified through forced degradation studies, where the parent drug substance is exposed to harsh conditions like acid, base, oxidation (e.g., peroxide), heat, and light. researchgate.net A specific method will demonstrate that this compound is well-resolved from the parent Norethindrone Acetate peak and all degradation products that are formed, with no interference. researchgate.net The use of orthogonal detection techniques, such as UHPLC-PDA combined with mass spectrometry, further confirms peak purity and specificity. researchgate.net

Sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

LOD : The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy.

LOQ : The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

For an impurity like this compound, high sensitivity is crucial. Validated UHPLC methods for Norethindrone Acetate and its related impurities have demonstrated the ability to achieve LOQ values as low as 0.05% or less relative to the parent compound concentration, ensuring that even trace levels of impurities can be accurately monitored. researchgate.net

Table 2: Example of Validated UHPLC Method Parameters for Norethindrone Acetate and Impurities

| Parameter | Condition | Reference |

|---|---|---|

| Column | Zorbax SB-C18 (100 x 2.1 mm, 1.8 µm) | researchgate.net |

| Mobile Phase | Gradient elution with Water (A) and Acetonitrile (B) | researchgate.net |

| Flow Rate | 0.4 mL/min | researchgate.net |

| Detection | 254 nm and 210 nm (PDA) | researchgate.net |

| Column Temperature | 40 °C | researchgate.net |

| Injection Volume | 5 µL | researchgate.net |

| LOD | 0.001% to 0.015% for various impurities | researchgate.net |

| LOQ | 0.003% to 0.05% for various impurities | researchgate.net |

Quantitative Analysis of this compound in Biological Matrices (in vitro/preclinical)

The quantitative analysis of this compound in biological matrices such as plasma, serum, or tissue homogenates is essential for preclinical pharmacokinetic and metabolic studies. Due to the complexity of these matrices and the typically low concentrations of metabolites, the analytical method of choice is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers superior sensitivity and selectivity compared to UV-based detection.

The development of a research-grade LC-MS/MS assay involves several key steps:

Sample Preparation: This is a critical step to remove proteins and other interfering substances from the biological sample and to concentrate the analyte. Common techniques include:

Protein Precipitation (PPT): A simple method where a solvent like acetonitrile or methanol (B129727) is used to precipitate proteins.

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent.

Solid-Phase Extraction (SPE): The most selective method, where the analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the purified analyte.

Chromatographic Separation: A UHPLC system is used to rapidly separate this compound from other endogenous compounds and potential metabolites before it enters the mass spectrometer. A C18 reversed-phase column is typically employed with a fast gradient of water and an organic solvent.

Mass Spectrometric Detection: A tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (typically the protonated molecule, [M+H]+) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is unique to the analyte, providing exceptional specificity and sensitivity. An internal standard, often a deuterated version of the analyte, is used to ensure high accuracy and precision.

Method validation for such a preclinical assay would be performed according to established guidelines, assessing parameters like accuracy, precision, selectivity, matrix effect, recovery, and stability of the analyte in the biological matrix under various storage conditions.

Table 3: Typical Validation Parameters for a Preclinical LC-MS/MS Bioanalytical Method

| Validation Parameter | Description | Acceptance Criteria (Typical) |

|---|---|---|

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or internal standard. |

| Accuracy | The closeness of determined values to the nominal concentration. | Mean concentration within ±15% of nominal (±20% at LLOQ). |

| Precision | The closeness of repeated measurements. | Coefficient of variation (CV) ≤15% (≤20% at LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the standard curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio >10; accuracy and precision criteria must be met. |

| Matrix Effect | The suppression or enhancement of ionization of the analyte by co-eluting matrix components. | CV of the matrix factor across different lots of matrix should be ≤15%. |

| Recovery | The efficiency of the extraction process. | Should be consistent, precise, and reproducible. |

| Stability | Analyte stability in the biological matrix under different conditions (freeze-thaw, short-term, long-term, post-preparative). | Mean concentration within ±15% of the baseline concentration. |

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations with Steroid Hormone Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in understanding the binding mechanism of 6alpha-Hydroxy Norethindrone (B1679910) Acetate (B1210297) to its primary targets, the steroid hormone receptors, particularly the progesterone (B1679170) receptor (PR) and the estrogen receptor (ER).

Binding Mode Predictions and Interaction Analysis